9-Acetyl-1,7,8-anthracenetriol
Description
9-Acetyl-1,7,8-anthracenetriol is an anthracene derivative featuring three hydroxyl groups at positions 1, 7, and 8, along with an acetyl group at position 7. This article compares these analogs to infer the behavior and risks associated with 9-acetyl-1,7,8-anthracenetriol.
Properties
CAS No. |
73637-16-8 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
1-(1,2,8-trihydroxyanthracen-9-yl)ethanone |
InChI |
InChI=1S/C16H12O4/c1-8(17)13-14-9(3-2-4-11(14)18)7-10-5-6-12(19)16(20)15(10)13/h2-7,18-20H,1H3 |
InChI Key |
DPMKTCIVEBLMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC3=C1C(=C(C=C3)O)O)C=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-1,7,8-anthracenetriol typically involves the acetylation of 1,7,8-anthracenetriol. One common method is the Friedel-Crafts acylation, where 1,7,8-anthracenetriol reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods: Industrial production of 9-Acetyl-1,7,8-anthracenetriol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: 9-Acetyl-1,7,8-anthracenetriol can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydro derivatives, where the double bonds in the anthracene core are hydrogenated.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation or alkylation using AlCl3 as a catalyst.
Major Products:
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Scientific Research Applications
9-Acetyl-1,7,8-anthracenetriol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Acetyl-1,7,8-anthracenetriol involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The hydroxyl groups and the acetyl group play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural and molecular differences among related anthracene derivatives:
Key Insights :
Toxicological Comparison
Toxicity profiles vary significantly based on substituents:
Key Insights :
Environmental Impact and Stability
Key Insights :
- Acetylated derivatives may exhibit intermediate mobility compared to hydroxylated or long-chain acyl analogs.
Key Insights :
- All analogs require precautions against dust and oxidizers, but MSA750 demands stricter controls due to its toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
